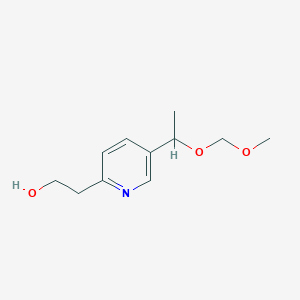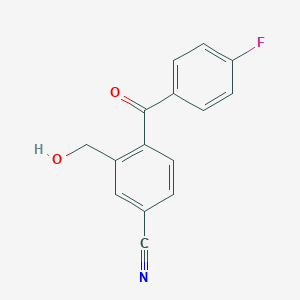
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Übersicht
Beschreibung
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (MTCCA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MTCCA is a carbazole derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications :
- Temozolomide, a notable antitumor drug, has been synthesized through pathways involving intermediates related to 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (Wang et al., 1997).
- A series of tetrahydrocarbazole derivatives exhibited potent in vitro and in vivo antitumor activity against leukemia and solid tumors (Jasztold-Howorko et al., 1994).
Synthesis and Chemical Properties :
- Various synthesis pathways and the reactivity of related compounds have been explored, demonstrating the versatility of the tetrahydrocarbazole structure in medicinal chemistry (Itaya & Ogawa, 1985).
Antimicrobial Activity :
- Some derivatives of this compound have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mohamed et al., 2016).
Molecular Docking and Drug Design :
- Molecular docking studies have been carried out to understand the interactions of these compounds with biological targets, aiding in the design of more effective drugs (Mohamed et al., 2016).
Potential in Cancer Therapy :
- Various derivatives have been investigated for their potential in cancer therapy, with some showing significant inhibitory effects on tumor cell growth (Wang et al., 1997).
Wirkmechanismus
Target of Action
Frovatriptan Racemate, also known as “1H-Carbazole-6-carboxamide, 2,3,4,9-tetrahydro-3-(methylamino)-” or “6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide”, primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain .
Mode of Action
Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, Frovatriptan induces vasoconstriction, specifically in the arteries and veins that supply blood to the head . This interaction and the resulting vasoconstriction are believed to be the primary mode of action for Frovatriptan .
Biochemical Pathways
The biochemical pathway primarily affected by Frovatriptan involves the serotonin (5-HT) neurotransmitter system . By acting as an agonist at the 5-HT1B and 5-HT1D receptors, Frovatriptan influences the serotonin signaling pathway, leading to vasoconstriction . This vasoconstriction can help alleviate the symptoms of migraines, which are thought to be caused, in part, by the dilation of blood vessels in the brain .
Pharmacokinetics
Frovatriptan has an oral bioavailability of approximately 22% to 30% . The time to peak concentration is typically 2 to 3 hours, but approximately 60% to 70% of the maximum plasma concentration is achieved within 1 hour of dosing . Frovatriptan has a relatively long terminal elimination half-life of approximately 26 hours , which is independent of age, gender, and renal function . It is primarily metabolized by the CYP1A2 isoenzyme of cytochrome P-450 and is cleared by the kidney and liver .
Result of Action
The primary result of Frovatriptan’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial arteries, Frovatriptan can help to alleviate the pain associated with migraines, which is thought to be caused by the dilation of these blood vessels .
Action Environment
The action of Frovatriptan can be influenced by various environmental factors. Additionally, the pharmacokinetics of Frovatriptan were found to be only slightly changed in subjects with renal impairment or mild-to-moderate hepatic impairment . .
Biochemische Analyse
Biochemical Properties
Frovatriptan Racemate plays a crucial role in biochemical reactions by acting as a 5-HT1B/1D receptor agonist. It interacts with serotonin receptors, particularly 5-HT1B and 5-HT1D, to induce vasoconstriction of intracranial blood vessels. This interaction helps alleviate migraine symptoms by reducing the dilation of blood vessels around the brain . The compound does not significantly affect GABA-mediated channel activity or benzodiazepine binding sites .
Cellular Effects
Frovatriptan Racemate influences various cellular processes, particularly in neurons and vascular cells. It modulates cell signaling pathways by activating 5-HT1B/1D receptors, leading to the inhibition of neurotransmitter release and reduction of neurogenic inflammation . This compound also affects gene expression related to vasoconstriction and pain modulation, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, Frovatriptan Racemate exerts its effects by binding to 5-HT1B and 5-HT1D receptors. This binding inhibits the release of pro-inflammatory neuropeptides and prevents the excessive dilation of intracranial arteries . The compound’s high affinity for these receptors ensures its efficacy in treating migraines. Additionally, Frovatriptan Racemate does not significantly interact with other receptor sites, minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Frovatriptan Racemate have been observed to change over time. The compound exhibits a long terminal elimination half-life of approximately 26 hours, which contributes to its sustained therapeutic effects . Studies have shown that Frovatriptan Racemate remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound has not shown significant adverse effects on cellular function in vitro or in vivo .
Dosage Effects in Animal Models
The effects of Frovatriptan Racemate vary with different dosages in animal models. In female rats with nitroglycerin-induced migraine, doses of 2.5 mg/kg and 5 mg/kg significantly increased locomotor activity compared to control groups . Higher doses of the compound have been associated with increased efficacy in reducing migraine symptoms, but excessive doses may lead to adverse effects such as vasoconstriction and cardiovascular issues .
Metabolic Pathways
Frovatriptan Racemate is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP1A2 . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites. These metabolites are further processed and excreted via the kidneys . The metabolic pathways of Frovatriptan Racemate involve interactions with various enzymes and cofactors, which influence its pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, Frovatriptan Racemate is transported and distributed through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is also capable of crossing the blood-brain barrier, allowing it to exert its effects on intracranial blood vessels . The distribution of Frovatriptan Racemate is influenced by its binding affinity to transporters and binding proteins .
Subcellular Localization
Frovatriptan Racemate is localized in various subcellular compartments, including the cytoplasm and cell membrane . The compound’s activity is influenced by its subcellular localization, as it interacts with specific receptors and signaling molecules within these compartments . Post-translational modifications and targeting signals play a role in directing Frovatriptan Racemate to its specific sites of action within the cell .
Eigenschaften
IUPAC Name |
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861423 | |
| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




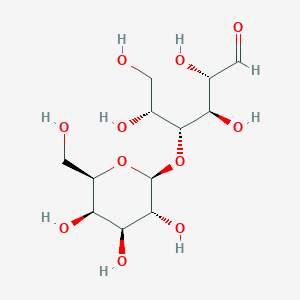
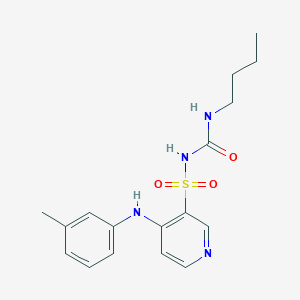
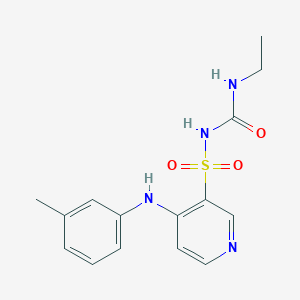
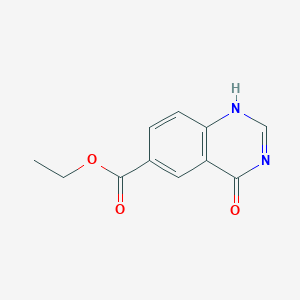

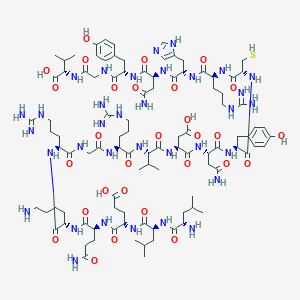

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

